molecular formula C26H40N2 B1261913 (1S,2R,10Z,16S,23Z,27R)-5,18-diazapentacyclo[12.12.1.11,5.02,16.018,27]octacosa-10,14,23-triene

(1S,2R,10Z,16S,23Z,27R)-5,18-diazapentacyclo[12.12.1.11,5.02,16.018,27]octacosa-10,14,23-triene

Cat. No. B1261913
M. Wt: 380.6 g/mol
InChI Key: WWQLAWPZBZACNJ-FJLUOUPYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1S,2R,10Z,16S,23Z,27R)-5,18-diazapentacyclo[12.12.1.11,5.02,16.018,27]octacosa-10,14,23-triene is a natural product found in Amphimedon with data available.

Scientific Research Applications

Crystal Structure Analysis

  • Crystal Structure of a Nitrogen Isostere: A study on a nitrogen isostere of pentacyclo-octacosadodecaene, structurally related to the compound , focuses on its optical and X-ray diffraction methods, providing insights into its crystal structure and formation properties (Smith, 1963).

Chemical Synthesis and Reactions

  • Cycloaddition and Structural Analysis: Research involving the cycloaddition between cyclobutene derivatives and s-tetrazines led to the formation of complex dihydropyridazines, contributing to the understanding of the synthesis and structural properties of related nitrogen-containing compounds (Warrener, Elix, & Wilson, 1973).
  • Synthesis of N-Pivot Lariat Crown Ethers: The preparation of novel complexes involving derivatives of N,N'-bis(2-hydroxyethyl)-16-methyl-18-methoxyl-6,9-dioxa-3,12-diaza-bicyclo[12.3.1] octadeca-1(18),14,16-triene with sodium ion showcases advancements in synthesizing macrocyclic compounds with potential applications in various fields (Guo & Zong, 1994).

Material Science and Molecular Structure

  • Study of Spontaneous E/Z Isomerization: An investigation into the isomerization of bis[(Z)‐cyanomethylidene]‐diazapentacyclodienedicarboxylates via NMR spectroscopy, X‐ray, and quantum chemical calculation data contributes to the understanding of molecular dynamics and stability in similar compounds (Afonin et al., 2017).

Heterocyclic Chemistry and Novel Compounds Synthesis

  • Synthesis of Metal-free and Metallophthalocyanines: The creation of new metal-free and metallophthalocyanines substituted with tetrathiadiazamacrobicyclic moieties illustrates the development of novel heterocyclic compounds that could have implications in fields such as catalysis and materials science (Gök, Kantekin, & Değirmencioğlu, 2003).

Analytical Chemistry and Chromatography

  • Resorcarene Derivative as Stationary Phase: A study on the use of a resorcarene derivative as a new stationary phase for capillary gas chromatography demonstrates the potential for novel compounds in improving separation techniques in analytical chemistry (Zhang et al., 1997).

properties

Molecular Formula

C26H40N2

Molecular Weight

380.6 g/mol

IUPAC Name

(1S,2R,10Z,16S,23Z,27R)-5,18-diazapentacyclo[12.12.1.11,5.02,16.018,27]octacosa-10,14,23-triene

InChI

InChI=1S/C26H40N2/c1-3-7-11-16-27-18-14-24-23-19-22(13-9-5-1)25-26(24,21-27)15-10-6-2-4-8-12-17-28(25)20-23/h1-2,5-6,19,23-25H,3-4,7-18,20-21H2/b5-1-,6-2-/t23-,24-,25-,26-/m1/s1

InChI Key

WWQLAWPZBZACNJ-FJLUOUPYSA-N

Isomeric SMILES

C1CCN2CC[C@@H]3[C@H]4CN5CCCC/C=C\CC[C@]3(C2)[C@H]5C(=C4)CC/C=C\C1

Canonical SMILES

C1CCN2CCC3C4CN5CCCCC=CCCC3(C2)C5C(=C4)CCC=CC1

synonyms

keramaphidin B

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1S,2R,10Z,16S,23Z,27R)-5,18-diazapentacyclo[12.12.1.11,5.02,16.018,27]octacosa-10,14,23-triene
Reactant of Route 2
(1S,2R,10Z,16S,23Z,27R)-5,18-diazapentacyclo[12.12.1.11,5.02,16.018,27]octacosa-10,14,23-triene
Reactant of Route 3
(1S,2R,10Z,16S,23Z,27R)-5,18-diazapentacyclo[12.12.1.11,5.02,16.018,27]octacosa-10,14,23-triene
Reactant of Route 4
(1S,2R,10Z,16S,23Z,27R)-5,18-diazapentacyclo[12.12.1.11,5.02,16.018,27]octacosa-10,14,23-triene
Reactant of Route 5
(1S,2R,10Z,16S,23Z,27R)-5,18-diazapentacyclo[12.12.1.11,5.02,16.018,27]octacosa-10,14,23-triene
Reactant of Route 6
(1S,2R,10Z,16S,23Z,27R)-5,18-diazapentacyclo[12.12.1.11,5.02,16.018,27]octacosa-10,14,23-triene

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